![molecular formula C23H18FNO4S B2469690 3-(Benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one CAS No. 866726-25-2](/img/structure/B2469690.png)

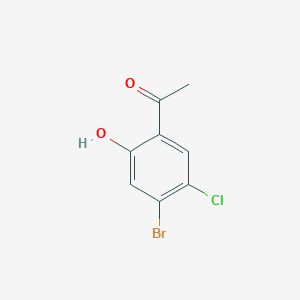

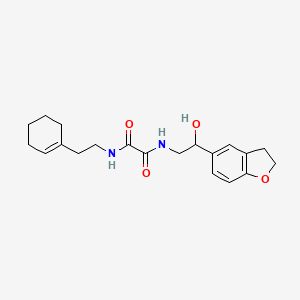

3-(Benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one is a synthetic compound that has shown potential in scientific research applications. This compound is also known as BFQ or Compound 1, and it belongs to the quinoline family of compounds.

Applications De Recherche Scientifique

Fluorescent Probes for Zn2+ Detection

The design and synthesis of fluorescent probes for Zn2+ have been a significant area of research, highlighting the utility of benzenesulfonyl derivatives. For instance, a study reported the synthesis of a fluorescent probe based on benzenesulfonyl-caged derivatives, demonstrating its application in the sensitive and efficient detection of Zn2+ in living cells. This work emphasizes the probe's enhanced cell membrane permeability and rapid reactivation by hydrolysis of the benzenesulfonyl moiety, facilitating practical Zn2+ detection in biological samples (Ohshima et al., 2010).

Anticancer Activity

Research on benzenesulfonyl derivatives has also extended to evaluating their potential as anticancer agents. A notable study discovered that compounds such as 4-(1-benzenesulfonyl-1H-6-fluoroindol-2-yl)-4-hydroxycyclohexa-2,5-dienone exhibit strong activity against cancer cells. The study speculated that the disruption of thioredoxin signaling could be a mechanism through which these compounds exert their antitumor activity, offering insights into novel anticancer strategies (Schwalbe et al., 2014).

Molecular Interactions and Stability

The interaction of benzenesulfonyl derivatives with various molecular targets has been explored to understand their mechanism of action and stability. One study focused on the role of glutathione in modulating the apoptosis induced by benzenesulfonyl-containing quinols, identifying potential cellular protein targets that contribute to their proapoptotic and antiproliferative effects. This research underscores the importance of cellular context in determining the efficacy and mechanism of action of these compounds (Chew et al., 2006).

Synthesis and Chemical Transformations

The chemical synthesis and transformations of benzenesulfonyl-containing compounds have been extensively studied to develop more efficient and selective probes and therapeutic agents. Research in this area includes the synthesis of new derivatives and their evaluation for various biological activities, demonstrating the versatility and potential of these compounds in medicinal chemistry and biochemistry (Aleksanyan & Hambardzumyan, 2013).

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FNO4S/c1-29-18-7-5-6-16(12-18)14-25-15-22(30(27,28)19-8-3-2-4-9-19)23(26)20-13-17(24)10-11-21(20)25/h2-13,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVDBFHPGCJGDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2469612.png)

![2-[[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2469613.png)

![N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2469621.png)

![3,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2469622.png)

![9-benzyl-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2469624.png)

![2-[1-(3-Methoxyphenyl)cyclobutyl]aceticacid](/img/structure/B2469629.png)